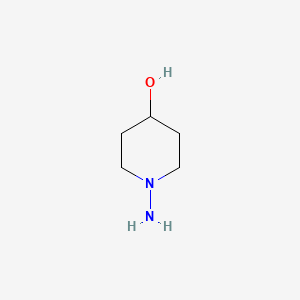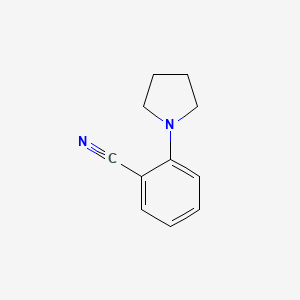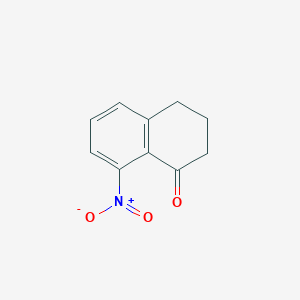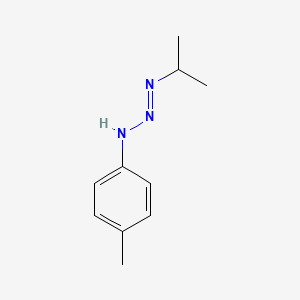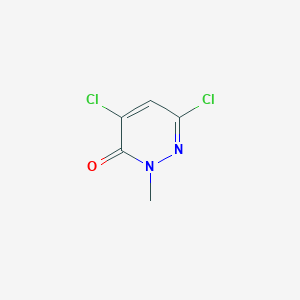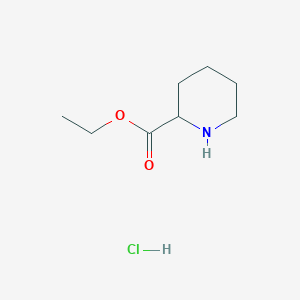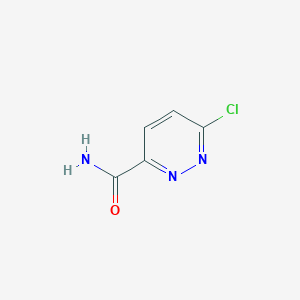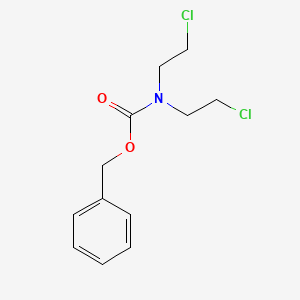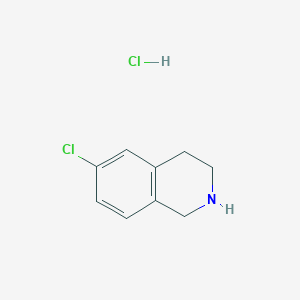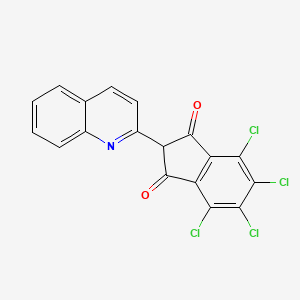![molecular formula C6H4ClN3 B1590642 7-氯-1H-吡唑并[3,4-c]吡啶 CAS No. 76006-11-6](/img/structure/B1590642.png)
7-氯-1H-吡唑并[3,4-c]吡啶
描述
7-Chloro-1H-pyrazolo[3,4-c]pyridine (7-Cl-PP) is an organic compound belonging to the family of pyrazolopyridines. It is an important intermediate in the synthesis of a variety of heterocyclic compounds, and is used in the manufacture of pharmaceuticals, agrochemicals, and other organic compounds. 7-Cl-PP has been studied extensively in recent years, and is being increasingly utilized in scientific research due to its unique properties.
科学研究应用
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines have been extensively studied in the field of biomedical research . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Methods
There are various synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
Antibacterial Evaluation
Some newly synthesized heterocycles were screened for their in vitro inhibitory activity against three strains of bacteria (Escherichia coli, Staphylococcus aureus, and Bacillus cereus) and three strains of fungi (Penicillium sp., Aspergillus fumigatus, and Syncephalastrum sp.) .
Antiviral Applications
1H-Pyrazolo[3,4-b]pyridines have been evaluated for their antiviral activity . Due to their structural similarity to purine bases, these compounds can interfere with viral replication processes, making them potential candidates for antiviral drug development .
Antifungal Applications
These compounds have also been tested for their antifungal activity . The ability of these compounds to inhibit the growth of various fungal strains makes them potential candidates for the development of new antifungal agents .
Antitumor Applications
1H-Pyrazolo[3,4-b]pyridines have been studied for their antitumor activity . Their ability to interfere with cell proliferation and induce apoptosis in tumor cells makes them potential candidates for cancer therapy .
Advanced Technology Research
1H-Pyrazolo[3,4-b]pyridines are used in advanced technology research . These compounds have diverse applications due to their unique chemical properties .
Life Science Applications
These compounds are also used in life science research . They can be used as reagents in various biological experiments .
Organic Synthesis
1H-Pyrazolo[3,4-b]pyridines are used in organic synthesis . They can be synthesized using various methods, and their synthesis can be systematized according to the method to assemble the pyrazolopyridine system .
Environmental Measurement
These compounds can be used in environmental measurements . They can be used as indicators or markers in various environmental studies .
Pharmaceutical Products
The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products . They have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthetic Methods
Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
属性
IUPAC Name |
7-chloro-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYXPMDWRGMZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506260 | |
| Record name | 7-Chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
76006-11-6 | |
| Record name | 7-Chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)
